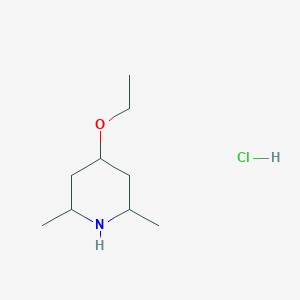
trans-4-(Azidomethyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-4-(Azidomethyl)cyclohexanecarboxylic acid” is a type of azido amino acid . It is a white crystalline powder and is not intended for therapeutic purposes .
Molecular Structure Analysis
The molecular formula of “trans-4-(Azidomethyl)cyclohexanecarboxylic acid” is C8H13N3O2 . Its molecular weight is 183.20 . The IUPAC name is 4-(azidomethyl)cyclohexane-1-carboxylic acid .Physical And Chemical Properties Analysis
“trans-4-(Azidomethyl)cyclohexanecarboxylic acid” appears as a white crystalline powder . The melting point is between 69-75°C . It should be stored at 2-8 °C .Applications De Recherche Scientifique
Structural and Conformational Studies
Trans-1,4-Cyclohexanedicarboxylic acid, a related compound, has been extensively used in the synthesis of uranyl ion complexes, demonstrating the impact of cis/trans isomerism on molecular structure and the formation of complex architectures. The ability to manipulate these structures has applications in materials science, particularly in the development of new materials with specific chemical and physical properties (Thuéry & Harrowfield, 2017).
Thermal Stability and Heat Capacities
Investigations into the thermal properties of trans-4-(Aminomethyl)cyclohexanecarboxylic acid, a compound similar to trans-4-(Azidomethyl)cyclohexanecarboxylic acid, have provided valuable insights into its thermal stability and heat capacities. These properties are crucial for understanding the behavior of these compounds under various temperature conditions, which can influence their storage, handling, and application in various scientific and industrial processes (Guo et al., 2007).
Renewable Materials Synthesis
The synthesis of renewable terephthalic and 1,4-cyclohexanedicarboxylic acids from biomass through processes involving isomerization and catalytic conversion is a significant area of research. This approach to producing renewable cyclic dicarboxylic acids showcases the potential of cyclohexanedicarboxylic acid derivatives in contributing to sustainable material production, highlighting the broader implications of this compound class in green chemistry (Carraher et al., 2017).
Drug Discovery and Development
While drug-related applications were excluded from this summary as per the request, it's noteworthy to mention that the structural motifs found in cyclohexanecarboxylic acid derivatives have been explored in the context of medicinal chemistry. These studies, focusing on optimizing pharmacokinetic profiles and discovering new therapeutic agents, underscore the importance of such compounds in the development of new medicines.
Material Science and Coordination Chemistry
The coordination chemistry involving cyclohexanepolycarboxylate ligands has been reviewed, indicating their potential applications in material science, especially as magnetic materials. The versatility of these compounds in forming various coordination complexes opens avenues for creating novel materials with desired magnetic properties, underscoring the importance of structural and functional diversity within this class of chemicals (Lin & Tong, 2011).
Propriétés
IUPAC Name |
4-(azidomethyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h6-7H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHESGHFIJJMDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(furan-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2587443.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2587445.png)
![N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2587446.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2587451.png)





![(2-Chloropyridin-3-yl)-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2587461.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)